molecular formula C9H13FN4O B2362748 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-44-9

4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2362748
CAS No.: 2101198-44-9
M. Wt: 212.228
InChI Key: YKSWAWNCJGYVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. It belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the expression of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to reduce the expression of proteins involved in cell growth and survival, such as AKT and cyclin D1. Furthermore, this compound has been shown to improve cognitive function and reduce memory impairment in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is that it has shown potential in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and treatment for neurological disorders. Another advantage is that it has been synthesized using different methods, which allows for flexibility in its production. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide research. One direction is to further investigate its potential as an anticancer agent and to optimize its use in cancer treatment. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease, and to further understand its mechanism of action in these disorders. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 2-fluoroethylamine hydrochloride, cyclopropylcarbonyl chloride, and 4-amino-1H-pyrazole-3-carboxamide in the presence of a base. The multi-step synthesis method involves the reaction of 2-fluoroethylamine hydrochloride with cyclopropanecarboxylic acid, followed by the reaction of the resulting product with 4-amino-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, this compound has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

Properties

IUPAC Name

4-amino-N-cyclopropyl-1-(2-fluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O/c10-3-4-14-5-7(11)8(13-14)9(15)12-6-1-2-6/h5-6H,1-4,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSWAWNCJGYVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.